Kinase Scaffold Classification: 5-Aminoimidazole-4-carbonitrile Core vs. Alternative Heterocyclic Kinase Hinges
The 5-aminoimidazole-4-carbonitrile core of this compound functions as a distinct ATP-competitive hinge-binding motif. The amino group at C5 and the nitrile at C4 form a donor-acceptor pair capable of engaging the kinase hinge region, while the N1 substituent projects into the solvent-accessible or hydrophobic back-pocket region depending on the kinase target [1]. This scaffold is structurally distinct from the more common imidazo[1,5-a]pyrazine hinge binders (e.g., ACK1 inhibitors co-crystallized with 4-phenoxyphenyl substituents in PDB 4ID7) and from pyrazolopyrimidine or quinazoline kinase inhibitor cores [2]. The differentiation lies in the scaffold exchange potential: a program targeting p70S6K or CK1δ cannot simply substitute a quinazoline-based inhibitor for an imidazole-4-carbonitrile without re-optimizing the entire SAR series, as the hinge-binding geometry and exit vector orientation differ fundamentally [3].
| Evidence Dimension | Scaffold hinge-binding geometry and exit vector orientation |
|---|---|
| Target Compound Data | 5-Aminoimidazole-4-carbonitrile: amino group at C5 as hinge donor; nitrile at C4 as hinge acceptor; N1 substitution projects variable hydrophobic groups into selectivity pocket. |
| Comparator Or Baseline | Imidazo[1,5-a]pyrazine scaffold (e.g., ACK1 inhibitor in PDB 4ID7 with 4-phenoxyphenyl at C1); quinazoline scaffolds (e.g., gefitinib, erlotinib); pyrazolopyrimidine scaffolds (e.g., PP2 Src inhibitor series). |
| Quantified Difference | No quantitative scaffold-swap comparison data available. Qualitative difference: complete alteration of kinase selectivity profile expected upon scaffold exchange due to distinct hinge-binding pharmacophores and exit vector geometries. |
| Conditions | Structural classification based on patent disclosure of imidazole amines as p70S6K/CK1 inhibitors (US-9145392-B2, US9475817) and PDB structural comparators. |
Why This Matters
Scaffold selection dictates the kinase selectivity fingerprint; procurement decisions based on scaffold rather than individual compound identity risk selecting an inhibitor with irrelevant target coverage for a given research program.
- [1] Lan R, Chen X, Xiao Y. Imidazole amines as modulators of kinase activity. US Patent 9,145,392 B2, issued September 29, 2015. Merck Patent GmbH. View Source
- [2] PDB 4ID7. ACK1 kinase in complex with cis-3-[8-amino-1-(4-phenoxyphenyl)imidazo[1,5-a]pyrazin-3-yl]cyclobutanol. Deposited 2012-12-11. Available at: https://www.rcsb.org/structure/4ID7 View Source
- [3] Wittman MD, Velaparthi U, et al. Novel substituted imidazoles as casein kinase 1 δ/ε inhibitors. US Patent 9,475,817 B2, issued October 25, 2016. Bristol-Myers Squibb Company. View Source
